molecular formula C9H5BrN2O4 B1417108 Methyl 4-bromo-2-cyano-6-nitrobenzoate CAS No. 1807029-87-3

Methyl 4-bromo-2-cyano-6-nitrobenzoate

Cat. No.: B1417108
CAS No.: 1807029-87-3
M. Wt: 285.05 g/mol
InChI Key: DWLGZHMOAPDDBG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-nitrobenzoate is a substituted aromatic ester featuring a bromine atom at position 4, a cyano group at position 2, and a nitro group at position 6 on the benzoate backbone. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, or materials science. Its electron-withdrawing substituents (nitro, cyano, and bromine) enhance electrophilic substitution reactivity and influence physical properties such as solubility and thermal stability.

Properties

IUPAC Name

methyl 4-bromo-2-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-5(4-11)2-6(10)3-7(8)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGZHMOAPDDBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-6-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of a suitable benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bromine or N-bromosuccinimide for bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-nitrobenzoate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-6-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and cyano can influence its reactivity and binding affinity. These interactions can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound Not Provided C9H5BrN2O4 ~289.06 (calculated) Br (4), CN (2), NO₂ (6), COOCH₃ High polarity, potential synthetic intermediate
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2089319-35-5 C9H9BrO3 245.07 Br (4), OH (2), CH₃ (6), COOCH₃ Lower reactivity due to -OH; used in esterification studies
Methyl 4-bromo-2-cyano-6-fluorobenzoate 1805595-96-3 C9H5BrFNO2 260.05 Br (4), CN (2), F (6), COOCH₃ Enhanced lipophilicity from F; agrochemical applications
Methyl 4-bromo-3-nitrobenzoate 6307-83-1 C8H6BrNO4 260.04 Br (4), NO₂ (3), COOCH₃ Nitro at position 3 alters electronic effects; less steric hindrance
2-Bromo-6-methyl-4-nitrobenzoic acid 16426-64-5 C8H6BrNO4 260.04 Br (2), NO₂ (4), CH₃ (6), COOH Acidic -COOH group increases solubility in polar solvents

Structural and Electronic Effects

  • Substituent Position: Nitro Group Position: In Methyl 4-bromo-3-nitrobenzoate , the nitro group at position 3 (meta to bromine) creates distinct electronic effects compared to the nitro at position 6 in the target compound. This positional difference influences regioselectivity in subsequent reactions.
  • Functional Group Impact: Hydroxy vs. Cyano: Methyl 4-bromo-2-hydroxy-6-methylbenzoate contains a hydroxy group, which introduces hydrogen-bonding capability but reduces stability under acidic conditions compared to the cyano group in the target compound. Ester vs. Acid: 2-Bromo-6-methyl-4-nitrobenzoic acid has a carboxylic acid group, increasing aqueous solubility but limiting compatibility with non-polar reaction environments.

Physico-Chemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (~289.06 g/mol) compared to analogs like Methyl 4-bromo-3-nitrobenzoate (260.04 g/mol) reflects the additive effects of cyano and nitro groups. These groups also increase polarity, likely resulting in higher melting points and lower volatility.
  • Solubility :

    • The presence of a nitro group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the fluorine-containing analog .
    • The carboxylic acid derivative (2-Bromo-6-methyl-4-nitrobenzoic acid ) exhibits superior solubility in water and alcohols due to ionizable -COOH.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-bromo-2-cyano-6-nitrobenzoate

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